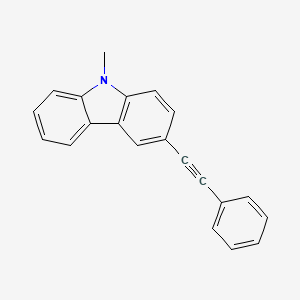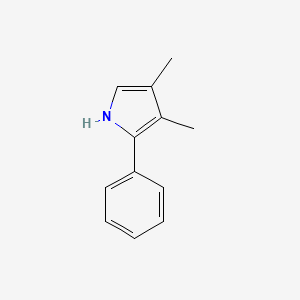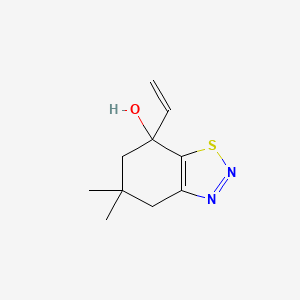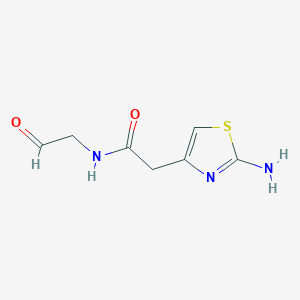
9-Methyl-3-(phenylethynyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-3-(phenylethynyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound, featuring a phenylethynyl group attached to the carbazole core, imparts distinctive electronic and photophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-(phenylethynyl)-9H-carbazole typically involves a multi-step process. One common method starts with the preparation of 9-methyl-9H-carbazole, which is then subjected to a Sonogashira coupling reaction with phenylacetylene. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, under an inert atmosphere. The reaction conditions often include the use of a base, such as triethylamine, and an organic solvent, like tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
9-Methyl-3-(phenylethynyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-Methyl-3-(phenylethynyl)-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 9-Methyl-3-(phenylethynyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in cellular processes. The compound’s photophysical properties, such as fluorescence, are attributed to intramolecular charge transfer (ICT) processes, where the phenylethynyl group acts as an electron donor and the carbazole core as an electron acceptor .
Comparación Con Compuestos Similares
Similar Compounds
9-Methyl-9H-carbazole: Lacks the phenylethynyl group, resulting in different electronic properties.
3-(Phenylethynyl)-9H-carbazole: Similar structure but without the methyl group at the 9-position.
9-Ethyl-3-(phenylethynyl)-9H-carbazole: Similar structure with an ethyl group instead of a methyl group at the 9-position.
Uniqueness
The presence of both the methyl and phenylethynyl groups in 9-Methyl-3-(phenylethynyl)-9H-carbazole imparts unique electronic and photophysical properties, making it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior .
Propiedades
Número CAS |
138622-44-3 |
|---|---|
Fórmula molecular |
C21H15N |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
9-methyl-3-(2-phenylethynyl)carbazole |
InChI |
InChI=1S/C21H15N/c1-22-20-10-6-5-9-18(20)19-15-17(13-14-21(19)22)12-11-16-7-3-2-4-8-16/h2-10,13-15H,1H3 |
Clave InChI |
WKRPRGAQNWNDAB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)



![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)



![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)


![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
